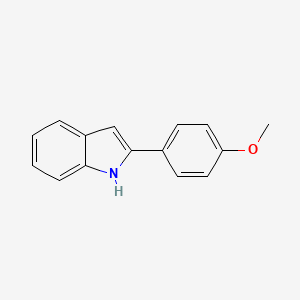

2-(4-methoxyphenyl)-1H-indole

Descripción general

Descripción

2-(4-Methoxyphenyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a methoxy group attached to the phenyl ring at the 4-position Indoles are heterocyclic compounds with significant importance in organic chemistry due to their presence in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with 4-methoxyacetophenone under acidic conditions, leading to the formation of the desired indole compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and the temperature is maintained around 100-150°C.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Methoxyphenyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common, where the methoxy group activates the phenyl ring towards substitution by electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitro-substituted indoles.

Aplicaciones Científicas De Investigación

Overview

2-(4-Methoxyphenyl)-1H-indole is a substituted indole compound with significant potential in medicinal chemistry and various scientific research applications. Its structure, characterized by a methoxy group at the para position of a phenyl ring attached to the indole core, influences its chemical reactivity and biological properties. This article explores the diverse applications of this compound, particularly in pharmacology, biochemistry, and materials science.

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions between indole derivatives and para-methoxyacetophenone, yielding the target compound with notable yields (up to 80%) and purity. The molecular formula is with a molar mass of approximately 241.29 g/mol. The compound exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming its structure .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its effectiveness as an inhibitor of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's interaction with molecular targets involved in cancer progression highlights its potential as a scaffold for drug development .

Antibacterial Properties

The antibacterial activity of this compound has been studied against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The compound has shown significant inhibitory effects at low concentrations, suggesting its potential as an antibiotic agent. Synergistic effects when combined with other antibiotics enhance its efficacy against resistant strains .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways presents a novel approach for therapeutic interventions in conditions like Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its role as an allosteric inhibitor of enzymes such as lipoxygenase. Molecular docking studies indicate that the methoxy group plays a crucial role in binding affinity, influencing the enzyme's activity and substrate specificity .

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays, helping to elucidate enzyme mechanisms and cellular pathways .

Organic Electronics

Research into the electronic properties of this compound suggests potential applications in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and favorable charge transport properties make it a candidate for further exploration in this field .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its application.

Comparación Con Compuestos Similares

2-Phenyl-1H-indole: Lacks the methoxy group, resulting in different reactivity and applications.

2-(4-Hydroxyphenyl)-1H-indole: The hydroxy group provides different chemical properties and biological activities.

2-(4-Chlorophenyl)-1H-indole:

Uniqueness: 2-(4-Methoxyphenyl)-1H-indole is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. The methoxy group also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Actividad Biológica

2-(4-Methoxyphenyl)-1H-indole is an organic compound belonging to the indole family, characterized by a methoxyphenyl group attached to the indole core. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and case studies from recent research findings.

This compound can undergo various chemical transformations, including oxidation and reduction reactions. The aldehyde group in related compounds enhances their reactivity, allowing for potential therapeutic applications.

Table 1: Chemical Transformations of this compound

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | This compound-3-carboxylic acid | Potassium permanganate, CrO₃ |

| Reduction | This compound-3-methanol | NaBH₄, LiAlH₄ |

| Substitution | Various substituted indole derivatives | Sodium hydride, Organolithium reagents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast), A549 (lung), and HT-29 (colon) cells. The presence of specific substituents, such as a formyl group at the C-3 position of the indole framework, was found to enhance interaction with biological receptors and improve anticancer efficacy .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 12.5 |

| A549 | 15.3 | |

| HT-29 | 10.8 | |

| Reference Drug (Melphalan) | MDA-MB-231 | 5.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Bioassays conducted using various microbial strains indicated that derivatives of this compound exhibit substantial antimicrobial activity, making them potential candidates for developing new antibiotics .

The biological activity of this compound is believed to involve multiple mechanisms. For example, similar compounds have been shown to interact with cellular pathways that regulate apoptosis and cell cycle progression in cancer cells. The ability to inhibit specific enzymes or receptors contributes to their therapeutic effects .

Case Studies

In one notable study, the structure-activity relationship (SAR) of various indole derivatives was explored. The presence of lipophilic substituents on the phenyl ring significantly influenced biological activity. Compounds with methoxy or halogen groups demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

Another investigation focused on the synthesis of novel indole derivatives and their subsequent evaluation against human tumor cell lines. Results indicated that specific substitutions at the C-3 and C-7 positions were critical for enhancing anticancer activity .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBPEBRFMLOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282651 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664403 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5784-95-2 | |

| Record name | 5784-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5784-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.